Cas no 53643-48-4 (Vindesine)
Vindesine structure
Product Name:Vindesine
CAS番号:53643-48-4
MF:C43H55N5O7
メガワット:753.926111459732
CID:56451
PubChem ID:11643449
Update Time:2025-04-18
Vindesine 化学的及び物理的性質
名前と識別子
-
- Vindesine
- Desacetylvinblastineamide
- Eldesine
- 4-Desacetylleurosidin-C-3-carboxamid
- Vindesin
- Vindesina
- Vindesinum
- EX-A3837
- Desacetylvinblastine amide sulfate
- BRD-K59753975-065-01-3
- AKOS037623357
- D06304
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- HMS2090E15
- Q416660
- AB00698294-03
- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- SCHEMBL4420
- HY-16514
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Desacetylvinblastine amide
- methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- 53643-48-4
- Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
- AC-36879
- FS-7032
- HHJUWIANJFBDHT-KOTLKJBCSA-N
- CHEBI:36373
- Compound 112531;
- Q-100607
- Vindesine (USAN/INN)
- 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- CHEMBL219146
- DTXSID6023739
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- NS00032802
- AB01275494-01
- STL565153
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
- hanoazacycloundecino[5,4-b]indole-9-carboxylate
- BRD-K59753975-001-02-6
-
- インチ: 1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
- InChIKey: HHJUWIANJFBDHT-KOTLKJBCSA-N
- ほほえんだ: O[C@]1(C(N)=O)[C@@H]([C@@]2(C=CCN3CC[C@@]4(C5C=C([C@]6(C(=O)OC)C7=C(C8C=CC=CC=8N7)CCN7C[C@](CC)(C[C@@H](C7)C6)O)C(=CC=5N(C)[C@H]41)OC)[C@@H]32)CC)O
計算された属性
- せいみつぶんしりょう: 753.41000
- どういたいしつりょう: 753.41
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 55
- 回転可能化学結合数: 7
- 複雑さ: 1570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 165A^2
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.41
- ゆうかいてん: 230-232°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.707
- PSA: 164.82000
- LogP: 3.37350
- 酸性度係数(pKa): pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)
- ひせんこうど: D25 +39.4° (c = 1.0 in methanol)
Vindesine セキュリティ情報
- 危険物輸送番号:UN 1544
- 危険レベル:6.1(a)
- 包装グループ:II
- 包装カテゴリ:II
- 危険レベル:6.1(a)
- セキュリティ用語:6.1(a)
- 包装等級:II
Vindesine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83910-5mg |
Vindesine |
53643-48-4 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2299-1 mg |
Vindesine |
53643-48-4 | 1mg |
¥569.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN2299-1mg |
Vindesine |
53643-48-4 | 1mg |
¥ 569 | 2024-07-19 | ||
| Enamine | EN300-33412062-0.05g |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate |
53643-48-4 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 | |
| TargetMol Chemicals | TN2299-1 mg |
Vindesine |
53643-48-4 | 98% | 1mg |
¥ 569 | 2023-07-10 |
Vindesine 関連文献
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
53643-48-4 (Vindesine) 関連製品
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
SunaTech Inc.
ゴールドメンバー
中国のサプライヤー
試薬
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量